molecular formula C16H17NO3 B268568 N-[2-(2-phenoxyethoxy)phenyl]acetamide

N-[2-(2-phenoxyethoxy)phenyl]acetamide

Cat. No.: B268568
M. Wt: 271.31 g/mol
InChI Key: XPDVCUMMDMEOFS-UHFFFAOYSA-N
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Description

N-[2-(2-Phenoxyethoxy)phenyl]acetamide is a substituted acetamide featuring a phenyl ring connected to an acetamide group via a phenoxyethoxy chain (–O–C₂H₄–O–C₆H₅).

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[2-(2-phenoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C16H17NO3/c1-13(18)17-15-9-5-6-10-16(15)20-12-11-19-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

XPDVCUMMDMEOFS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxyacetamide Core

N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide ()
  • Structure : Contains dual acetamide groups on phenyl rings linked by a diethoxy chain.
  • Key Differences : Substitution at the 3- and 4-positions (vs. 2-position in the target compound) alters electronic distribution and steric hindrance.
  • Implications: Enhanced solubility in polar solvents due to increased hydrogen-bonding sites. Potential for dimerization in crystal structures .
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide ()
  • Structure: Features an acetyl group on the phenoxy ring and an o-tolyl (2-methylphenyl) group.
  • Key Differences : The acetyl group increases electron-withdrawing effects, while the o-tolyl group adds steric bulk.
  • Implications : Higher lipophilicity (logP ~3.5) compared to the target compound. Documented safety concerns include skin/eye irritation, suggesting stricter handling protocols .
N-[2-(2-Methoxyphenoxy)ethyl]acetamide ()
  • Structure: Methoxy substituent on the phenoxy ring and an ethyl linker.
  • Key Differences : Smaller methoxy group reduces steric hindrance compared to ethoxy chains.
  • Implications : Faster metabolic degradation due to lower molecular weight (MW ≈ 237 g/mol vs. ~313 g/mol for the target compound) .
Anti-Inflammatory and Analgesic Derivatives ()
  • Examples: 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide.
  • Key Findings :
    • Substituent Impact : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance anti-inflammatory activity by stabilizing charge-transfer interactions.
    • Chain Length : Longer ethoxy chains (as in the target compound) may improve bioavailability but reduce blood-brain barrier penetration .
Cytotoxic and Antipyretic Agents ()
  • Examples : Chlorinated acetamides (e.g., N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide) and indole derivatives.
  • Key Findings :
    • Chlorination : Increases cytotoxicity but raises hepatotoxicity risks.
    • Hydroxyl Groups : Improve water solubility but reduce metabolic stability .

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures
  • NMR : Ethoxy chains in the target compound produce distinct triplet signals (~δ 3.5–4.5 ppm in ¹H NMR) and quaternary carbon peaks (~δ 70–80 ppm in ¹³C NMR). Methoxy or acetyl substituents shift these signals upfield .
  • IR : Strong amide I (1640–1680 cm⁻¹) and II (1530–1570 cm⁻¹) bands are consistent across analogs, but ether C–O stretches (~1250 cm⁻¹) vary with substituent electronegativity .
Thermal Stability
  • Phenoxyethoxy-linked compounds exhibit higher melting points (e.g., 150–180°C) compared to alkyl-linked analogs due to crystalline packing from hydrogen bonds .

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